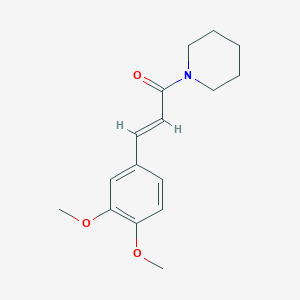

1-(3,4-Dimethoxycinnamoyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNRIBOBEOTFJG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3,4-Dimethoxycinnamoyl)piperidine

CAS Number: 128261-84-7

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxycinnamoyl)piperidine, a piperidine (B6355638) analog with noted antimicrobial and antioxidant properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological activities, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a synthesized compound that has also been identified as a natural product isolated from the herbs of Piper longum L.[1][2] It belongs to the class of cinnamoyl derivatives, featuring a piperidine ring connected to a 3,4-dimethoxyphenyl group via a cinnamoyl linker.[3]

| Property | Value | Source |

| CAS Number | 128261-84-7 | [2] |

| Molecular Formula | C₁₆H₂₁NO₃ | [3] |

| Molecular Weight | 275.34 g/mol | [3] |

| Chemical Name | (E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | [2] |

| Appearance | Oil | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the acid chloride from 3,4-dimethoxycinnamic acid, followed by its reaction with piperidine.

References

Unraveling the Molecular Mechanisms of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of 1-(3,4-Dimethoxycinnamoyl)piperidine is limited in publicly available scientific literature. This guide provides a detailed overview of the probable mechanisms of action based on extensive research on its close structural analog, piperine (B192125). The structural similarities suggest a high likelihood of shared biological targets and signaling pathways.

This technical guide offers an in-depth exploration of the potential molecular mechanisms of this compound, tailored for researchers, scientists, and drug development professionals. The information is primarily derived from studies on piperine, a well-researched alkaloid with a similar chemical scaffold.

Core Pharmacological Activities

This compound is a synthesized piperidine (B6355638) analog that has been noted for its antimicrobial and antioxidant activities[1]. Based on the activities of its close analog piperine, the primary mechanisms of action of this compound are likely centered around three key areas:

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation: Acting as a modulator of the TRPV1 ion channel, which is a key player in pain and inflammation.

-

Neuroprotection: Exhibiting protective effects on neuronal cells through various pathways, including anti-inflammatory and antioxidant actions.

-

Anti-inflammatory Activity: Modulating key inflammatory signaling pathways to reduce the production of pro-inflammatory mediators.

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)

Piperine is a known agonist of the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli[2][3]. It is plausible that this compound shares this activity.

Agonistic Activity at TRPV1

Studies on piperine demonstrate that it directly activates human TRPV1 channels, leading to the generation of whole-cell currents. This activation is characterized by a pronounced outward rectification and a reversal potential similar to that of capsaicin (B1668287), the prototypical TRPV1 agonist[2][3].

While piperine is a less potent agonist than capsaicin, it exhibits a greater efficacy, meaning it can elicit a stronger maximal response from the receptor[2][3]. The agonistic activity of piperine at TRPV1 is antagonized by both competitive and non-competitive TRPV1 blockers, such as capsazepine (B1668289) and ruthenium red, respectively[2][3].

Quantitative Data on TRPV1 Activation by Piperine

The following table summarizes the quantitative data for the activation of human TRPV1 by piperine compared to capsaicin.

| Compound | EC50 (µM) | Relative Efficacy | Reference |

| Piperine | 37.9 ± 1.9 | ~2-fold greater than capsaicin | [2][3] |

| Capsaicin | 0.29 ± 0.05 | 1 | [2][3] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The activity of piperine on TRPV1 channels was characterized using the whole-cell patch-clamp technique on HEK293 cells heterologously expressing human TRPV1.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human TRPV1 are cultured in appropriate media.

-

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, and 0.1 BAPTA, adjusted to pH 7.2.

-

Agonist Application: Piperine or capsaicin is applied to the cells via a rapid solution exchange system.

-

Data Analysis: The resulting currents are recorded and analyzed to determine the EC50 and other electrophysiological properties.

Neuroprotective Mechanisms

Piperine has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and neuronal injury. These effects are mediated through multiple signaling pathways.

Attenuation of Excitotoxicity and Oxidative Stress

In models of Alzheimer's disease, piperine has been shown to ameliorate cognitive deficits by reducing oxidative-nitrosative stress and restoring neurotransmission[4]. It also protects against kainic acid-induced neurotoxicity by suppressing glutamate (B1630785) release and subsequent calcium overload[5].

Modulation of Neurotrophic Factor Signaling

A key neuroprotective mechanism of piperine involves the upregulation of the Nerve Growth Factor (NGF) signaling pathway. Piperine treatment has been shown to increase the expression of NGF and its receptor, TrkA, leading to the activation of the downstream pro-survival Akt/GSK3β pathway[5].

Anti-inflammatory and Anti-apoptotic Effects in the CNS

In a mouse model of Parkinson's disease, piperine demonstrated neuroprotection by reducing microglial activation and the expression of the pro-inflammatory cytokine IL-1β. It also exhibited anti-apoptotic properties by modulating the Bcl-2/Bax ratio[6].

Experimental Protocol: In Vivo Neuroprotection Assay (MPTP-induced Parkinson's Disease Model)

Methodology:

-

Animal Model: C57BL/6 mice are used. Parkinson's-like symptoms are induced by intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

-

Drug Administration: Piperine is administered orally for a specified period before and during MPTP treatment.

-

Behavioral Analysis: Motor coordination is assessed using the rotarod test.

-

Histological Analysis: Brain sections are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to assess neuronal loss in the substantia nigra.

-

Biochemical Analysis: Levels of inflammatory markers (e.g., IL-1β) and apoptotic proteins (e.g., Bcl-2, Bax) in brain tissue are measured by ELISA or Western blotting.

Anti-inflammatory Mechanisms

Piperine possesses potent anti-inflammatory properties, which are likely shared by this compound. These effects are mediated by the inhibition of key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

In human fibroblast-like synoviocytes stimulated with interleukin-1β (IL-1β), piperine inhibits the expression of interleukin-6 (IL-6) and matrix metalloproteinase-13 (MMP-13), as well as the production of prostaglandin (B15479496) E2 (PGE2)[7].

Modulation of Inflammatory Signaling Pathways

Piperine's anti-inflammatory effects are attributed to its ability to inhibit the activation of key transcription factors that regulate the expression of pro-inflammatory genes. It has been shown to inhibit the nuclear translocation of activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB)[7][8]. Furthermore, piperine can suppress the expression of cell adhesion molecules such as ICAM-1, VCAM-1, and E-selectin, which are crucial for the recruitment of immune cells to sites of inflammation[8].

Experimental Protocol: In Vitro Anti-inflammatory Assay

Methodology:

-

Cell Culture: Human fibroblast-like synoviocytes (FLS) are cultured in appropriate media.

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of piperine for a set duration, followed by stimulation with IL-1β to induce an inflammatory response.

-

Analysis of Inflammatory Mediators:

-

ELISA: The concentrations of IL-6 and PGE2 in the culture supernatant are quantified by ELISA.

-

RT-qPCR: The mRNA expression levels of IL6 and COX2 are measured by real-time quantitative PCR.

-

-

Transcription Factor Activity Assay: The nuclear translocation of NF-κB and AP-1 is assessed by immunofluorescence or Western blotting of nuclear extracts.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet widely available, the extensive research on its close structural analog, piperine, provides a strong foundation for understanding its potential pharmacological activities. The primary mechanisms are likely to involve the modulation of the TRPV1 ion channel, exertion of neuroprotective effects through multiple pathways, and the attenuation of inflammation via the inhibition of key signaling molecules. Further research is warranted to definitively characterize the specific molecular targets and signaling pathways of this compound and to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxycinnamoyl)piperidine is a naturally occurring piperidine (B6355638) alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its natural sources, alongside relevant phytochemical data and experimental protocols for its study. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Phytochemical Context

The primary natural source of this compound identified to date is the plant Piper longum L., commonly known as long pepper.[1] This species belongs to the Piperaceae family, which is renowned for its rich diversity of bioactive alkaloids. While this compound is a constituent of Piper longum, the quantitative data available in the literature predominantly focuses on the major alkaloid, piperine (B192125).[2][3]

Piper longum fruits are known to contain a complex mixture of phytochemicals, including numerous alkaloids and amides. Besides piperine, other related compounds found in this plant include methyl piperine, iperonaline, piperettine, asarinine, piperlongumine, and piperlonguminine.[1][2] The presence of this compound is mentioned as one of the trimethoxy cinnamoyl-piperidine derivatives found in the fruit.[2]

Quantitative Data

Specific quantitative analysis detailing the concentration of this compound in Piper longum is not extensively reported in the available scientific literature. However, studies on the overall alkaloid content of Piper longum provide a basis for understanding its phytochemical landscape. For instance, the piperine content in Piper longum is reported to be in the range of 3-5% on a dry weight basis.[2] Quantitative analyses of various Piper species have been performed using techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), primarily targeting the more abundant piperine.[4][5]

Table 1: Major Alkaloids and Related Compounds in Piper longum

| Compound | Chemical Class | Plant Part | Reported Presence |

| Piperine | Piperidine Alkaloid | Fruit, Root | Major |

| Piperlongumine | Piperidine Alkaloid | Fruit | Present |

| Piperlonguminine | Piperidine Alkaloid | Fruit | Present |

| Methylpiperine | Piperidine Alkaloid | Fruit | Present |

| This compound | Cinnamoyl Piperidine Alkaloid | Fruit | Present |

| Asarinine | Lignan | Fruit | Present |

| Pellitorine | Amide | Fruit | Present |

Experimental Protocols

While a specific, validated protocol for the extraction and isolation of this compound is not explicitly detailed in the reviewed literature, a general methodology can be inferred from the established procedures for isolating piperine and other piperamides from Piper species.

General Extraction and Isolation Workflow

The following diagram outlines a logical workflow for the extraction and isolation of this compound from Piper longum fruit.

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodological Steps (Inferred)

-

Plant Material Preparation: Dried fruits of Piper longum are finely powdered to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction. Dichloromethane or ethanol (B145695) are commonly used solvents for extracting piperine and related alkaloids.[2] This can be performed using methods such as maceration, Soxhlet extraction, or accelerated solvent extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude oleoresin.

-

Preliminary Purification: The crude extract can be subjected to preliminary purification using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) would be employed to separate the components based on their polarity.

-

Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. A suitable solvent system would be developed to achieve good separation, and the spots can be visualized under UV light.

-

Isolation: Fractions containing this compound are pooled and subjected to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structural Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with literature data if available.

Biological Activity and Potential Signaling Pathways

This compound is reported to possess antimicrobial and antioxidant activities.[6] While specific signaling pathways for this compound have not been elucidated, the broader class of piperidine alkaloids and cinnamoyl derivatives are known to interact with various cellular targets.[7][8]

Based on the known activities of structurally related compounds, a hypothetical signaling pathway can be proposed to guide further research. For instance, the antioxidant activity could be mediated through the modulation of cellular redox-sensitive pathways, such as the Nrf2-ARE pathway. The antimicrobial effects might involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Caption: A hypothetical signaling pathway for the antioxidant and antimicrobial activities of this compound.

Conclusion

This compound is a constituent of Piper longum with noted antimicrobial and antioxidant properties. While detailed quantitative data and specific isolation protocols are currently limited in the scientific literature, this guide provides a comprehensive overview based on the available information for related compounds. The inferred experimental workflows and the hypothetical signaling pathway offer a solid foundation for researchers to design and conduct further investigations into the chemistry and pharmacology of this promising natural product. Future studies focusing on the quantification of this compound in its natural source and the elucidation of its precise mechanisms of action are warranted to fully explore its therapeutic potential.

References

- 1. jetir.org [jetir.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

Spectroscopic Profile of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bioactive compound 1-(3,4-Dimethoxycinnamoyl)piperidine. This information is critical for its identification, characterization, and quality control in research and development settings. The data presented herein is based on established spectroscopic principles and data from closely related analogs, providing a robust framework for professionals in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a naturally occurring amide alkaloid found in plants of the Piper genus, notably Piper longum L.[1]. It can also be synthesized, and these synthetic analogs have shown antimicrobial and antioxidant activities[2]. The molecule consists of a piperidine (B6355638) ring connected via an amide linkage to a 3,4-dimethoxycinnamoyl group[3].

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| CAS Number | 128261-84-7 |

| Appearance | Oil |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.0 | m | 3H | Ar-H |

| ~ 7.5 (d, J≈15 Hz) | d | 1H | H-α (vinylic) |

| ~ 6.8 (d, J≈15 Hz) | d | 1H | H-β (vinylic) |

| ~ 3.9 | s | 6H | 2 x OCH₃ |

| ~ 3.6 | t | 4H | H-2', H-6' (piperidine) |

| ~ 1.6 | m | 6H | H-3', H-4', H-5' (piperidine) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 166 | C=O (amide) |

| ~ 150 - 148 | Ar-C (quaternary, C-O) |

| ~ 142 | C-α (vinylic) |

| ~ 128 - 120 | Ar-CH |

| ~ 118 | C-β (vinylic) |

| ~ 112 - 110 | Ar-CH |

| ~ 56 | OCH₃ |

| ~ 47, 43 | C-2', C-6' (piperidine) |

| ~ 27, 26, 25 | C-3', C-4', C-5' (piperidine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3010 - 2930 | Medium | C-H stretch (aromatic and aliphatic) |

| ~ 1650 - 1610 | Strong | C=O stretch (amide) |

| ~ 1600 - 1580 | Medium-Strong | C=C stretch (aromatic and vinylic) |

| ~ 1520 | Medium | Aromatic C=C stretch |

| ~ 1260 | Strong | C-O stretch (aryl ether) |

| ~ 1140 | Strong | C-O stretch (aryl ether) |

| ~ 1025 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For a related compound, 1-(3,4,5-Trimethoxycinnamoyl)piperidine, prominent peaks are observed at m/z 305 (M+), 222, and 221[4].

Expected Fragmentation for this compound:

| m/z | Assignment |

| 275 | [M]⁺ (Molecular Ion) |

| 191 | [M - piperidine]⁺ |

| 177 | [3,4-dimethoxystyryl]⁺ |

| 84 | [piperidine - H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the neat oil sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Data Analysis: The resulting mass spectrum will plot the relative abundance of ions versus their m/z values.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, facilitating its accurate identification and use in further research.

References

An In-depth Technical Guide on the Solubility of 1-(3,4-Dimethoxycinnamoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for 1-(3,4-Dimethoxycinnamoyl)piperidine, a synthetic piperidine (B6355638) analog with recognized antimicrobial and antioxidant properties.[1][2] The document is intended to support research and development activities by offering a concise overview of its solubility in common organic solvents and providing a generalized experimental protocol for quantitative solubility determination.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Profile |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[2][3] |

| Acetone | Soluble |

Generalized Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility measurements, the isothermal shake-flask method is a widely accepted and robust technique. The following protocol outlines the general steps for determining the equilibrium solubility of a compound like this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the generalized shake-flask method for determining solubility.

References

An In-depth Technical Guide to the Thermal Stability of 1-(3,4-Dimethoxycinnamoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic derivative of piperidine (B6355638) with potential applications in medicinal chemistry, exhibiting antimicrobial and antioxidant activities.[1] The structural integrity of a pharmaceutical compound under various environmental conditions is a critical factor in its development. Thermal stability is a key parameter that influences a compound's shelf-life, formulation, and storage conditions. Understanding the thermal properties, such as melting point and decomposition temperature, is therefore essential for its progression as a potential drug candidate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The physical state of the compound is reported as an oil, which suggests a melting point below room temperature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | [2] |

| Molecular Weight | 275.34 g/mol | [2] |

| CAS Number | 128261-84-7 | [2] |

| Physical State | Oil | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Recommended storage at room temperature or desiccated at -20°C | [1] |

Assessment of Thermal Stability

The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Expected Thermal Behavior

Given the chemical structure of this compound, which includes a piperidine ring and a cinnamoyl moiety, its thermal stability will be influenced by the strength of its covalent bonds and intermolecular interactions. The piperidine ring itself is a stable saturated heterocycle.[4] However, the cinnamoyl group contains a double bond and an amide linkage, which could be susceptible to thermal degradation.

Upon heating, the compound is expected to exhibit a melting transition (if it is a solid at lower temperatures) followed by decomposition at higher temperatures. The decomposition process may involve fragmentation of the molecule, potentially initiating at the amide bond or the unsaturated side chain.

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate.[5][6] This technique is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with this process.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8] Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[8]

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -40 °C, to observe any potential glass transitions or melting points below ambient temperature.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected decomposition temperature (e.g., 400 °C).[8]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) associated with the transitions.

-

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in a structured table for clear interpretation and comparison.

Table 2: Representative Table for Thermal Analysis Data

| Analysis | Parameter | Value |

| TGA | Onset of Decomposition (T_onset) | To be determined |

| Temperature of Max. Decomposition Rate (T_peak) | To be determined | |

| Residual Mass at 600 °C (%) | To be determined | |

| DSC | Melting Point (T_m) | To be determined |

| Enthalpy of Fusion (ΔH_fus) | To be determined | |

| Onset of Decomposition (T_onset) | To be determined | |

| Enthalpy of Decomposition (ΔH_decomp) | To be determined |

Experimental Workflow and Logical Relationships

The following diagrams illustrate a logical workflow for the synthesis and subsequent thermal characterization of a novel compound like this compound.

Caption: Experimental workflow for synthesis and thermal analysis.

Conclusion

This technical guide has outlined the critical importance of determining the thermal stability of this compound for its potential development as a pharmaceutical agent. While specific experimental data is currently unavailable, the detailed protocols for TGA and DSC provide a clear and standardized approach for researchers to generate this crucial information. The resulting data will be instrumental in defining appropriate storage and handling conditions, guiding formulation development, and ensuring the overall quality and safety of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. azom.com [azom.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. benchchem.com [benchchem.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

1-(3,4-Dimethoxycinnamoyl)piperidine antioxidant activity mechanism

An In-depth Technical Guide to the Antioxidant Activity Mechanism of Cinnamoylpiperidine Derivatives, with a focus on 1-(3,4-Dimethoxycinnamoyl)piperidine.

This guide offers a detailed examination of the antioxidant properties of cinnamoylpiperidine derivatives, centering on the anticipated mechanisms of this compound. For researchers, scientists, and professionals in drug development, this document synthesizes available data on related compounds to build a comprehensive mechanistic framework. It covers direct antioxidant activity through radical scavenging and indirect mechanisms involving the activation of cellular signaling pathways.

Direct Antioxidant Activity: Radical Scavenging

Compounds containing phenolic and piperidine (B6355638) moieties are recognized for their antioxidant capabilities, primarily their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2] The antioxidant potential is commonly evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4]

Quantitative Data on Antioxidant Activity

| Compound/Derivative Class | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| Methanolic Extract of Piper betle | DPPH | 16.33 ± 1.02 | Ascorbic Acid | 12.10 ± 0.02 |

| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Superoxide Scavenging | 48.41 | Ascorbic Acid | 31.62 |

| 3-benzylidene-4-piperidones | DPPH | ~4.9 | Ascorbic Acid | 4.91 |

Note: The data presented is for related piperidine-containing compounds and extracts, not specifically for this compound, but serves to illustrate the antioxidant potential of this class of molecules.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the direct radical-scavenging ability of a test compound.[6]

-

Preparation of Reagents:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

A fresh solution of DPPH radical (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Ascorbic acid or Trolox is prepared as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

The absorbance of the solution is measured at approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Workflow for DPPH Assay

The following diagram illustrates the typical workflow for a DPPH antioxidant assay.

Caption: Workflow of the DPPH radical scavenging assay.

Indirect Antioxidant Activity: Nrf2 Signaling Pathway

A crucial mechanism for cellular protection against oxidative stress involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] This pathway regulates the expression of a wide array of cytoprotective and antioxidant enzymes.[8] Many bioactive compounds, including piperidine derivatives, are known to exert their antioxidant effects by modulating this pathway.[9]

Mechanism of Nrf2 Activation

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] When cells are exposed to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change. This change prevents the degradation of Nrf2, allowing it to accumulate and translocate into the nucleus.[8][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of various protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9]

The this compound compound, with its electrophilic cinnamoyl group, is a plausible activator of this pathway.

Nrf2 Signaling Pathway Diagram

The diagram below illustrates the activation of the Nrf2/ARE pathway by an external activator like a cinnamoylpiperidine derivative.

Caption: Proposed Nrf2 pathway activation by the compound.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent oxidation products in a cellular environment, providing a more biologically relevant measure of antioxidant activity.

-

Cell Culture and Plating:

-

Human hepatocellular carcinoma (HepG2) cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are seeded into a 96-well black-walled microplate at an appropriate density and allowed to attach overnight.

-

-

Compound and Probe Incubation:

-

The culture medium is removed, and cells are washed with PBS.

-

Cells are incubated with the test compound at various concentrations along with the fluorescent probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for 1 hour. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

-

-

Induction of Oxidative Stress and Measurement:

-

After incubation, a ROS generator such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is added to the wells to induce oxidative stress.

-

The fluorescence is immediately measured over a period (e.g., 1 hour) using a fluorescence plate reader with excitation at ~485 nm and emission at ~538 nm.

-

-

Data Analysis:

-

The area under the curve (AUC) for fluorescence versus time is calculated.

-

The CAA value is calculated as the percentage reduction of AUC in the presence of the compound compared to the control.

-

Conclusion

While direct experimental data on this compound is limited, evidence from structurally related cinnamoyl and piperidine derivatives strongly suggests a dual antioxidant mechanism. This includes direct free radical scavenging, attributable to the molecule's chemical structure, and a more complex, indirect mechanism involving the upregulation of the cell's endogenous antioxidant defenses via the Nrf2/ARE signaling pathway. The provided protocols and conceptual frameworks serve as a guide for the targeted investigation and validation of these mechanisms for this specific compound and its analogs in drug discovery and development.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(3,4-Dimethoxycinnamoyl)piperidine: From Discovery to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dimethoxycinnamoyl)piperidine is a bioactive compound of significant interest, recognized both as a synthetic piperidine (B6355638) analog and a natural product. First identified as a constituent of Piper longum L., a plant with a long history in traditional medicine, this molecule has demonstrated notable antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Chemical Profile

This compound is a cinnamoyl derivative characterized by a piperidine ring linked to a 3,4-dimethoxyphenyl group via a cinnamoyl moiety.[1] The presence of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, contributes to its favorable pharmacokinetic properties.[1] The 3,4-dimethoxy substitution on the phenyl ring is a common feature in many biologically active natural products.[1]

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| CAS Number | 128261-84-7 |

| Appearance | Not specified in provided results |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |

Discovery and History

The history of this compound is twofold, originating from both natural product isolation and synthetic chemistry efforts.

Natural Occurrence

This compound has been identified as a natural product isolated from the herbs of Piper longum L., commonly known as long pepper.[2] Piper longum has been a staple in traditional medicine systems, particularly Ayurveda, for centuries. The isolation of this specific compound is part of a broader scientific endeavor to identify the bioactive constituents of medicinal plants.

Synthetic Analogs

In parallel to its discovery in nature, this compound has also been synthesized in the laboratory. It is classified as a synthesized piperidine analog, and its creation is part of structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The synthesis of various piperidine derivatives is a common strategy in medicinal chemistry to explore and optimize biological activities.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the general methodologies employed in the study of this and similar compounds.

Synthesis

The synthesis of cinnamoyl piperidine derivatives typically involves the coupling of a substituted cinnamoyl chloride with piperidine.

General Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Protocol:

-

Acid Chloride Formation: 3,4-Dimethoxycinnamic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent under reflux, to yield 3,4-dimethoxycinnamoyl chloride. The excess thionyl chloride is typically removed by distillation.

-

Amide Coupling: The resulting 3,4-dimethoxycinnamoyl chloride is then reacted with piperidine in the presence of a base (to neutralize the HCl byproduct) in an appropriate solvent to afford this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Antimicrobial Activity Assessment

The antimicrobial properties of this compound are evaluated using standard microbiological assays.

Agar (B569324) Well Diffusion Assay Workflow:

Caption: Workflow for the agar well diffusion antimicrobial assay.

Protocol:

-

Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread onto the surface of the agar plate.

-

Well Creation: Wells of a defined diameter are aseptically punched into the agar.

-

Compound Application: A specific concentration of this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

Antioxidant Activity Assessment

The antioxidant potential of this compound is commonly determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH Assay Workflow:

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

-

Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. Various concentrations of this compound are also prepared.

-

Reaction: The DPPH solution is mixed with the test compound solutions and incubated at room temperature in the dark for a specified period.

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound), and A₁ is the absorbance of the test sample.

Biological Activity and Mechanism of Action

This compound exhibits both antimicrobial and antioxidant activities.

Antimicrobial Activity

This compound has shown activity against various microorganisms. The exact spectrum of activity and quantitative measures such as Minimum Inhibitory Concentration (MIC) values would be detailed in specific research publications. The piperidine and cinnamoyl moieties are known to contribute to the antimicrobial effects of various compounds.

Antioxidant Activity

The antioxidant properties are attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals. The dimethoxy-substituted phenyl ring plays a significant role in this activity. Quantitative data, such as the IC₅₀ value from the DPPH assay, provides a measure of its antioxidant potency.

Table 2: Summary of Biological Activities

| Activity | Description |

| Antimicrobial | Exhibits inhibitory effects against certain microorganisms. |

| Antioxidant | Demonstrates the ability to scavenge free radicals. |

Signaling Pathways and Logical Relationships

The precise molecular mechanisms and signaling pathways affected by this compound are still under investigation. However, based on the known activities of similar compounds, potential pathways can be hypothesized.

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanisms of action for this compound.

Conclusion and Future Perspectives

This compound is a promising bioactive molecule with established antimicrobial and antioxidant properties. Its dual origin as a natural product and a synthetically accessible compound makes it an attractive lead for further drug development. Future research should focus on elucidating its precise mechanisms of action, expanding the scope of its biological evaluation against a wider range of targets, and conducting further SAR studies to optimize its potency and selectivity. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine from 3,4-dimethoxycinnamic acid

Application Note: Synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine

Abstract

This document provides a detailed protocol for the synthesis of this compound, a bioactive compound derived from the amide coupling of 3,4-dimethoxycinnamic acid and piperidine (B6355638). This compound is of interest to researchers in medicinal chemistry and drug development due to its known antimicrobial and antioxidant properties.[1][2] The piperidine scaffold is a privileged structure in pharmacology, and its combination with the cinnamoyl moiety, found in various natural products, makes this a compound of significant interest.[3][4] This application note includes a step-by-step experimental protocol, characterization data, and workflow diagrams to guide researchers.

Introduction

This compound is a synthetic derivative that is also found as a natural product in plants of the Piper genus.[5][6] The molecule combines the structural features of 3,4-dimethoxycinnamic acid with a piperidine ring, a common motif in many FDA-approved drugs.[7] The synthesis involves the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[8] The most common method for this transformation is the activation of the carboxylic acid using a coupling reagent, followed by nucleophilic attack by the amine. This protocol details a robust method using N,N'-Dicyclohexylcarbodiimide (DCC) and an additive, 1-Hydroxybenzotriazole (HOBt), to ensure efficient coupling and minimize side reactions.

Synthesis Scheme and Mechanism

The synthesis proceeds via an amide coupling reaction. The carboxylic acid (3,4-dimethoxycinnamic acid) is first activated by the coupling reagent (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but the inclusion of HOBt traps it to form an active ester, which is less reactive but more selective. Piperidine then acts as a nucleophile, attacking the activated carbonyl carbon to form the desired amide product, this compound. The primary byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[9]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Dimethoxycinnamic Acid | ≥98% | Sigma-Aldrich | |

| Piperidine | ≥99% | Sigma-Aldrich | Store under nitrogen. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Moisture sensitive. |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich | |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For aqueous solution. |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For aqueous solution. |

| Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For purification. |

| Hexanes | ACS Grade | Fisher Scientific | For purification. |

Step-by-Step Procedure

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxycinnamic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the flask. Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add piperidine (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a white precipitate (N,N'-dicyclohexylurea, DCU) will have formed. Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product (often an oil or semi-solid)[10] by column chromatography on silica (B1680970) gel using an ethyl acetate/hexanes gradient to yield the pure product.

Characterization and Data

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol [1][10] |

| CAS Number | 128261-84-7[1][10] |

| Physical State | Oil or crystalline solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6][10] |

| Purity (Typical) | >98% |

Expected Spectroscopic Data:

-

¹H NMR: Expect signals corresponding to the piperidine ring protons, the vinyl protons of the cinnamoyl group (with a large coupling constant, ~15 Hz, indicating a trans configuration), aromatic protons, and methoxy (B1213986) group protons.

-

IR Spectroscopy: Expect a strong absorption band around 1650-1620 cm⁻¹ corresponding to the amide carbonyl (C=O) stretching vibration.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the conceptual basis for the biological activity of the synthesized compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Conceptual pathway from chemical structure to biological activity.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

DCC is a potent skin sensitizer; avoid all contact.

-

Piperidine is a corrosive and flammable liquid.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described provides an efficient and reliable method for synthesizing this compound. This compound serves as a valuable tool for researchers investigating new therapeutic agents, particularly in the fields of antimicrobial and antioxidant drug discovery. The straightforward amide coupling procedure is scalable and utilizes common laboratory reagents, making it accessible for a wide range of research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 美国GlpBio - this compound | Cas# 128261-84-7 [glpbio.cn]

- 3. ijirt.org [ijirt.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Piper | Ambeed.com [ambeed.com]

- 6. This compound | CAS:128261-84-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. file.globalso.com [file.globalso.com]

- 10. This compound () for sale [vulcanchem.com]

Application Notes and Protocols for the Synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine, a compound that has been identified as a natural product and investigated for its antimicrobial and antioxidant activities.[1][2] The synthesis involves a two-step process: the formation of an acyl chloride from 3,4-dimethoxycinnamic acid, followed by an amide coupling reaction with piperidine (B6355638).

Experimental Protocol

This protocol is based on established methods for acyl chloride formation and subsequent amidation.

Step 1: Synthesis of 3,4-Dimethoxycinnamoyl Chloride

This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides using thionyl chloride.

Materials and Equipment:

-

3,4-Dimethoxycinnamic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4-dimethoxycinnamic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (approximately 1.5-2.0 equivalents) to the suspension at room temperature with stirring. The addition should be done in a fume hood due to the release of HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethoxycinnamoyl chloride, a yellowish solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the amide coupling between the synthesized 3,4-dimethoxycinnamoyl chloride and piperidine.

Materials and Equipment:

-

Crude 3,4-dimethoxycinnamoyl chloride from Step 1

-

Piperidine

-

Triethylamine (B128534) (Et₃N) or Pyridine as a base

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware for work-up and purification

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve the crude 3,4-dimethoxycinnamoyl chloride from Step 1 in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Slowly add the piperidine/triethylamine solution to the cooled acyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| 3,4-Dimethoxycinnamic acid | 1.0 eq | Starting material for acyl chloride formation. |

| Thionyl chloride | 1.5 - 2.0 eq | Reagent for acyl chloride synthesis. |

| Piperidine | 1.1 eq | Amine for the coupling reaction. |

| Triethylamine | 1.2 eq | Base to neutralize HCl produced during the coupling reaction. |

| Product | ||

| Molecular Formula | C₁₆H₂₁NO₃ | [3] |

| Molecular Weight | 275.34 g/mol | [3] |

| Physical State | Oil | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Expected Yield | 70-90% | Yields can vary depending on reaction conditions and purification. |

| Spectroscopic Data (Reference) | For the closely related N-(3,4-Dimethoxybenzoyl) piperidine: ¹H-NMR (CDCl₃) δ: 1.55–1.68 (m, 6H), 3.45–3.65 (m, 4H), 3.86 (s, 6H), 6.86 (d, 1H, J = 8.0 Hz), 6.97 (d, 1H, J = 8.0 Hz), 6.98 (s, 1H).[4] |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Crystallization of 1-(3,4-Dimethoxycinnamoyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(3,4-Dimethoxycinnamoyl)piperidine is a compound of significant interest due to its antimicrobial and antioxidant properties.[1] It is a synthesized piperidine (B6355638) analog and has also been isolated from the plant Piper longum L.[2] Structurally, it comprises a piperidine ring linked to a 3,4-dimethoxyphenyl group via a cinnamoyl moiety.[3] The therapeutic potential of piperidine-containing compounds is vast, with applications in anticancer, CNS, and antimicrobial research.[4][5] Although often described as an oil in its crude form, obtaining a crystalline solid is crucial for purification, stable storage, and accurate downstream biological assays.[3] This document provides detailed protocols for the crystallization of this compound, based on its known solubility and general crystallization principles for related piperidine derivatives.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₃ | [3] |

| Molecular Weight | 275.34 g/mol | [3] |

| Physical State (crude) | Oil | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [3] |

Experimental Protocols

Based on the solubility profile, several crystallization methods can be employed. Below are detailed protocols for single-solvent recrystallization, two-solvent recrystallization, and slow evaporation.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Materials:

-

Crude this compound (oil)

-

High-purity solvents (e.g., ethanol, isopropanol, ethyl acetate)

-

Erlenmeyer flask

-

Heating plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Screening: In a small test tube, dissolve a small amount of the crude oil in a minimal amount of a test solvent (e.g., ethanol) at room temperature. Heat the solution gently. If the compound dissolves completely upon heating and precipitates upon cooling to room temperature or in an ice bath, the solvent is suitable.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue to add the solvent portion-wise until the compound is completely dissolved. Avoid adding excess solvent to ensure a good yield.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a single suitable solvent cannot be identified. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble.

Materials:

-

Crude this compound (oil)

-

A "good" solvent (e.g., dichloromethane or acetone)[3]

-

A "poor" solvent (e.g., hexane (B92381) or diethyl ether)

-

Erlenmeyer flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the crude oil in a minimal amount of the "good" solvent (e.g., acetone) at room temperature with stirring.

-

Induction of Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise to the stirred solution until it becomes slightly turbid. If the turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

-

Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should occur as the solvent environment slowly becomes less favorable for solubility. The process can be aided by placing the flask in a cool environment (e.g., a refrigerator).

-

Isolation and Drying: Collect the formed crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry under vacuum.

Protocol 3: Slow Evaporation

This technique is useful for obtaining high-quality crystals for analysis, such as X-ray crystallography, and can be effective for compounds that are oily at room temperature.

Materials:

-

Crude this compound (oil)

-

A moderately volatile solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexane)

-

A small beaker or vial

-

Parafilm

Procedure:

-

Dissolution: Dissolve the crude compound in a suitable solvent or solvent mixture in a small beaker or vial.

-

Evaporation: Cover the opening of the container with parafilm and pierce a few small holes in it. This will allow the solvent to evaporate slowly.

-

Crystal Formation: Place the container in a vibration-free location and allow it to stand for several days to weeks. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

-

Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Visualizations

Experimental Workflow

Biological Context: Potential Signaling Pathway Interactions

This compound and related piperidine derivatives have shown potential in modulating signaling pathways relevant to cancer.[5] The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by such compounds, leading to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Piper | Ambeed.com [ambeed.com]

- 3. This compound () for sale [vulcanchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 1-(3,4-Dimethoxycinnamoyl)piperidine

Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of 1-(3,4-Dimethoxycinnamoyl)piperidine have not been published. The following application notes and protocols are proposed based on established methods for structurally similar compounds, such as piperine (B192125) and other cinnamoyl and piperidine (B6355638) derivatives. These protocols are intended to serve as a starting point for method development and will require validation for this specific analyte.

Introduction

This compound is a synthetic piperidine analog with known antimicrobial and antioxidant properties.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document outlines proposed analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in various matrices.

Proposed Analytical Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Ortho-phosphoric acid (OPA) or glacial acetic acid

-

Methanol, HPLC grade

2. Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., Luna C18, 250 x 4.6 mm, 5 µm)

-

Data acquisition and processing software

3. Chromatographic Conditions (Proposed):

-

Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% ortho-phosphoric acid to adjust pH to 3.[2]

-

Column Temperature: 35 °C[4]

-

Detection Wavelength: A UV scan of the reference standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on the cinnamoyl structure, a starting wavelength of 340 nm is recommended.[2]

-

Injection Volume: 20 µL[4]

4. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve a known amount of the sample in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Hypothetical Quantitative Data

The following table summarizes the expected performance parameters of the proposed HPLC method, based on data from similar assays for related compounds.[2][4]

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Proposed Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, which is crucial for pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with different mass)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol